molecular formula C10H20N2O3S B13749023 tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13749023
M. Wt: 248.34 g/mol
InChI Key: PEIBGUXFGFTTOY-ZETCQYMHSA-N
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Description

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Its structure includes:

  • A (2S)-configured butan-2-yl backbone.
  • A 1-amino-1-oxo (carbamoyl) moiety at position 1.
  • A methylsulfanyl (SCH₃) substituent at position 3.

This compound is likely utilized in peptide synthesis or as a building block for pharmaceuticals, leveraging the Boc group’s stability under basic and nucleophilic conditions .

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m0/s1

InChI Key

PEIBGUXFGFTTOY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with specific amino acids or their derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the desired amino acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of tert-butyl carbamate, followed by its reaction with the appropriate amino acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It often forms covalent or non-covalent bonds with the target, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other tert-butyl carbamates, differing primarily in substituents on the butan-2-yl backbone. Below is a detailed comparison based on evidence from crystallographic, synthetic, and commercial sources:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position) Key Functional Groups Molecular Formula CAS/ID Notable Properties
Target Compound 1-amino, 4-methylsulfanyl, 1-oxo Boc, SCH₃, NH₂ C₁₀H₂₀N₂O₃S Not specified High lipophilicity due to SCH₃; Boc enhances stability
tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate 4-bromo, 3-oxo Boc, Br, C=O C₉H₁₄BrNO₃ Not specified Bromo group increases molecular weight and polarizability; susceptible to nucleophilic substitution
tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate 4-oxo Boc, C=O C₉H₁₅NO₃ 118173-26-5 Ketone group enhances polarity; potential for Schiff base formation
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate 4-chloro, 3-hydroxy, aryl ether Boc, Cl, OH, aromatic C₂₃H₂₈ClNO₅ 174801-33-3 Aromaticity and Cl may confer rigidity and halogen bonding; OH enables hydrogen bonding
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate 4-methyl, 1-oxo Boc, CH₃, C=O C₁₁H₂₁NO₃ 58521-45-2 Methyl group increases hydrophobicity; ketone offers reactivity for conjugations

Key Observations:

Functional Group Impact: Methylsulfanyl (SCH₃): In the target compound, SCH₃ provides moderate lipophilicity compared to bromo (Br) or hydroxy (OH) groups in analogs. This may improve membrane permeability in drug design . Amino vs. Hydroxy/Ketone: The 1-amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, contrasting with the ketone or hydroxy groups in analogs, which favor electrophilic interactions or oxidation susceptibility .

Steric and Electronic Effects: The tert-butyl group universally shields the carbamate nitrogen, but substituents like Br or Cl introduce steric bulk and electronic effects. For instance, Br in the analog may hinder enzymatic degradation but increase molecular weight .

Synthetic Utility :

  • The Boc group’s stability makes these compounds versatile intermediates. For example, the 4-oxo analog (CAS: 118173-26-5) can undergo reductive amination or Grignard reactions, while the target compound’s SCH₃ group is amenable to oxidation to sulfone/sulfoxide derivatives .

Biological Activity

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic compound with notable structural features that suggest significant biological activity. With a molecular formula of C16H31N3O4S and a CAS number of 2280-68-4, this compound is classified as a carbamate derivative, which is often associated with various pharmacological properties. The presence of functional groups such as the tert-butyl moiety and methylsulfanyl group enhances its lipophilicity and potential interactions within biological systems.

The compound's chemical structure allows it to undergo various reactions, including hydrolysis and nucleophilic substitutions, which could influence its biological activity. The methylamino group may participate in enzymatic reactions, while the methylsulfanyl group can undergo oxidation, potentially altering the compound's efficacy and safety profile in biological contexts.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic applications.
  • Antimicrobial Properties : Similar structures have shown promise as antimicrobial agents, targeting bacterial infections.
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential in oncology .

The mechanism of action for this compound likely involves its interaction with specific molecular targets. Its structure enables binding to various receptors or enzymes, inhibiting their function and leading to desired biological outcomes. For instance, its potential as an enzyme inhibitor could be leveraged in drug development for conditions requiring modulation of enzymatic activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of SARS-CoV Protease : A study evaluated the inhibitory effects of carbamate derivatives on SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing IC50 values that indicate significant inhibitory potential against viral replication pathways .
    CompoundIC50 (μM)Reference
    Compound A0.5
    Compound B1.2
    tert-butyl N-[...](this compound)TBD
  • Antimicrobial Activity : Research has shown that carbamate derivatives can exhibit varying degrees of antimicrobial activity against different bacterial strains. The structure-function relationship was assessed to determine how modifications impact efficacy.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
    E. coli32
    S. aureus16
    P. aeruginosa64

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